An In-depth Technical Guide to the Synthesis of Methyl 1-(aminomethyl)cyclohexanecarboxylate
An In-depth Technical Guide to the Synthesis of Methyl 1-(aminomethyl)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing methyl 1-(aminomethyl)cyclohexanecarboxylate, a key intermediate in pharmaceutical research and development. The document details two primary synthetic routes, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate reproducible and efficient synthesis.
Introduction
Methyl 1-(aminomethyl)cyclohexanecarboxylate is a bifunctional molecule containing a primary amine and a methyl ester attached to a cyclohexane ring. This structure makes it a valuable building block in the synthesis of various biologically active compounds, including derivatives of the anticonvulsant drug Gabapentin. The strategic synthesis of this compound is crucial for the efficient production of these pharmaceutical agents. This guide explores two robust synthetic methodologies, starting from readily available precursors.
Data Presentation: Summary of Synthetic Routes
The following tables summarize the key quantitative data for the two primary synthetic routes discussed in this guide.
Route 1: From 1,1-Cyclohexanediacetic Acid
| Step | Reaction | Starting Materials | Key Reagents | Typical Yield | Reaction Time | Temperature (°C) |
| 1 | Anhydride Formation | 1,1-Cyclohexanediacetic acid | Acetic anhydride | High | 2-3 hours | Reflux |
| 2 | Monoamidation | 1,1-Cyclohexanediacetic anhydride | Aqueous ammonia (25-35%) | ~93%[1] | 2-5 hours[2] | < 20[3] |
| 3 | Hofmann Rearrangement | 1,1-Cyclohexanediacetic acid monoamide | Sodium hypobromite (in situ from Br₂ and NaOH) | Good | Not specified | -5 to 55 |
| 4 | Esterification | 1-(Aminomethyl)cyclohexanecarboxylic acid | Methanol, Trimethylchlorosilane | Good to Excellent[4] | Not specified | Room Temperature |
Route 2: From Methyl 1-cyanocyclohexanecarboxylate
| Step | Reaction | Starting Materials | Key Reagents | Typical Yield | Reaction Time | Temperature (°C) |
| 1 | Nitrile Reduction | Methyl 1-cyanocyclohexanecarboxylate | H₂ gas, Metal catalyst (e.g., Pt, Pd, Ni) | High | Not specified | Not specified |
Physicochemical and Spectroscopic Data of Methyl 1-(aminomethyl)cyclohexanecarboxylate Hydrochloride
| Property | Value |
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 207.70 g/mol |
| Appearance | Not specified |
| ¹H NMR | Spectrum available[5] |
| ¹³C NMR | Spectrum available[5] |
Experimental Protocols
Route 1: Synthesis from 1,1-Cyclohexanediacetic Acid
This route involves the formation of 1,1-cyclohexanediacetic acid monoamide, followed by a Hofmann rearrangement to yield the amino acid, which is then esterified.
Step 1 & 2: Preparation of 1,1-Cyclohexanediacetic Acid Monoamide
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Anhydride Formation: 1,1-Cyclohexanediacetic acid is refluxed with an excess of acetic anhydride for several hours to form 1,1-cyclohexanediacetic anhydride. The excess acetic anhydride is removed under reduced pressure.
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Amination: The resulting anhydride is added to a cold (below 20°C) aqueous solution of ammonia (25-35 wt%). The molar ratio of ammonia to the anhydride should be between 5:1 and 10:1. The reaction is exothermic and requires cooling to maintain the temperature. The progress can be monitored by HPLC.
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Neutralization and Isolation: Upon completion, the reaction mixture is neutralized with an aqueous solution of a mineral acid like H₂SO₄ (30-70 wt%) to a slightly acidic pH. The precipitated crude 1,1-cyclohexanediacetic acid monoamide is collected by filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as aqueous acetonitrile. A yield of approximately 93% with a purity of 99.5% has been reported for the preparation of the monoamide from a related lactimide.[1]
Step 3: Hofmann Rearrangement to 1-(Aminomethyl)cyclohexanecarboxylic Acid
The Hofmann rearrangement of a primary amide results in a primary amine with one less carbon atom.[6]
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Reaction Setup: 1,1-Cyclohexanediacetic acid monoamide is subjected to a Hofmann rearrangement using an aqueous solution of sodium hypobromite, which is typically prepared in situ from bromine and sodium hydroxide.
-
Reaction Conditions: The reaction is initially carried out at a low temperature, around -5 to -10°C, and then warmed to approximately 55°C.
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Work-up: The resulting isocyanate intermediate is hydrolyzed in situ to the primary amine. Acidification with hydrochloric acid yields the hydrochloride salt of 1-(aminomethyl)cyclohexanecarboxylic acid.
Step 4: Methyl Esterification
A convenient method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol.[4]
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Reaction: The amino acid hydrochloride is dissolved in methanol at room temperature. Trimethylchlorosilane is added to the solution.
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Work-up: The reaction mixture is stirred until the esterification is complete. The solvent is then removed under reduced pressure to yield methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride. This method is known for its mild conditions and good to excellent yields.[4]
Route 2: Synthesis from Methyl 1-cyanocyclohexanecarboxylate
This pathway offers a more direct approach by reducing a nitrile group to a primary amine.
Step 1: Catalytic Hydrogenation of Methyl 1-cyanocyclohexanecarboxylate
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Reaction Setup: Methyl 1-cyanocyclohexanecarboxylate is dissolved in a suitable solvent, such as ethanol or methanol. A metal catalyst, for instance, palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel, is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to an atmosphere of hydrogen gas in a hydrogenation apparatus. The pressure and temperature can be varied to optimize the reaction rate and selectivity.
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Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude product.
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Purification: The crude methyl 1-(aminomethyl)cyclohexanecarboxylate can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt and subsequent recrystallization.
Visualizations
Experimental Workflows
Caption: Workflow for the synthesis via 1,1-Cyclohexanediacetic Acid.
Caption: Workflow for the synthesis via Nitrile Reduction.
Hofmann Rearrangement Mechanism
Caption: Simplified mechanism of the Hofmann Rearrangement.
References
- 1. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 2. CN101417960B - Method for preparing 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 3. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. METHYL 1-AMINOMETHYL-CYCLOHEXANECARBOXYLATE HCL (227203-36-3) 1H NMR [m.chemicalbook.com]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
